molecular formula C14H13ClN2O4S B2687586 N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide CAS No. 1259174-42-9

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide

Cat. No. B2687586
CAS RN: 1259174-42-9
M. Wt: 340.78
InChI Key: DMXMOVIVMTUPTD-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of epigenetic modifiers and has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide acts as a competitive inhibitor of JMJD3 by binding to the active site of the enzyme. This binding prevents the demethylation of histones, leading to the accumulation of methylated histones and the modulation of gene expression. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to selectively inhibit JMJD3 over other histone demethylases, making it a valuable tool for studying the biological functions of this enzyme.
Biochemical and Physiological Effects
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of JMJD3 by N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to modulate the expression of genes involved in cell differentiation, inflammation, and immune response. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has also been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for JMJD3. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has also been shown to have good pharmacokinetic properties, making it a valuable tool for in vivo studies. However, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to minimize these effects.

Future Directions

For research include the development of more potent and selective inhibitors of JMJD3, the identification of new biological targets for N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide in combination with other epigenetic modifiers may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-chloropyridin-3-amine to form the sulfonyl chloride. Finally, the sulfonyl chloride is reacted with ammonia to form N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been widely used in scientific research as an inhibitor of the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from histones, which plays a critical role in the regulation of gene expression. By inhibiting JMJD3, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide can modulate the expression of genes that are involved in various biological processes, including cell differentiation, inflammation, and immune response.

properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonyl-3-methoxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-4-10(7-12(9)21-2)14(18)17-22(19,20)11-5-6-13(15)16-8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMOVIVMTUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide

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